molecular formula C4H11ClN2O4S2 B135594 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine CAS No. 127792-84-1

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

货号: B135594
CAS 编号: 127792-84-1
分子量: 250.7 g/mol
InChI 键: QVKFHBWVOPWLGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine is a synthetic DNA alkylating agent investigated for its antitumor properties. It functions as a prodrug that undergoes base-catalyzed activation to generate an alkylating species capable of forming DNA cross-links, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in proliferating cells. According to the National Center for Biotechnology Information, this compound is structurally classified as a sulfonyl hydrazine prodrug and is related to other investigational alkylating agents like 90CE. Its primary research value lies in the study of DNA damage response mechanisms, the development of novel chemotherapeutic strategies, and the exploration of structure-activity relationships within the class of sulfonylhydrazine prodrugs. Researchers utilize this compound in biochemical assays and in vitro studies to elucidate pathways of cell death and to identify potential therapeutic targets for oncology research. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

127792-84-1

分子式

C4H11ClN2O4S2

分子量

250.7 g/mol

IUPAC 名称

N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide

InChI

InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3

InChI 键

QVKFHBWVOPWLGX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NN(CCCl)S(=O)(=O)C

规范 SMILES

CS(=O)(=O)NN(CCCl)S(=O)(=O)C

其他CAS编号

127792-84-1

同义词

1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
90CE compound

产品来源

United States

准备方法

DMF-Based Synthesis with Lithium Chloride

The most widely documented method involves reacting 1,2-bis(methylsulfonyl)hydrazine (BMH) with lithium chloride in DMF at 60°C for 16–24 hours.

Reaction Conditions and Optimization

  • Reactants : BMH (237 g), LiCl (131 g, 0.55 g per g BMH).

  • Solvent : DMF (1,085 mL, 5.0 mL per g BMH).

  • Temperature : 60°C.

  • Duration : 16–24 hours.

  • Yield : 88%.

The reaction progress is monitored via thin-layer chromatography (TLC) and 1H^1 \text{H} NMR spectroscopy. Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate the product. Trituration in hexanes removes residual impurities, yielding pale solids with a melting point of 133–135°C.

Mechanistic Insights

The substitution proceeds via an SN2S_N2 mechanism, where chloride ions attack the electrophilic carbon adjacent to the leaving group (e.g., hydroxyl). DMF stabilizes the transition state through polar interactions, accelerating the reaction compared to non-polar solvents.

Acetone Reflux Method

An alternative approach employs acetone under reflux for 72 hours, though this method is less efficient and rarely used in modern protocols.

Industrial Production Methods

Industrial synthesis scales the DMF-based protocol while integrating advanced purification techniques to meet regulatory standards.

Large-Scale Reaction Design

  • Batch Size : Up to 500 kg BMH per cycle.

  • Solvent Recovery : DMF is distilled and recycled to reduce costs.

  • Purification : Preparative liquid chromatography replaces hexanes trituration for higher throughput.

Quality Control Metrics

  • Purity : ≥99% (HPLC/UV).

  • Impurity Profile : Residual DMF <10 ppm (GC-MS).

  • Stability : Stable at −20°C for 24 months.

Reaction Mechanism and Kinetics

Mechanistic Pathway

The synthesis proceeds through three stages:

  • Activation : BMH reacts with LiCl to form a chloroethyl intermediate.

  • Substitution : Chloride displaces the leaving group (e.g., hydroxyl) via SN2S_N2.

  • Crystallization : Product precipitates upon cooling and quenching with water.

The rate-limiting step is the formation of the chloroethyl intermediate, as evidenced by protonometric assays tracking H+\text{H}^+ liberation during the reaction.

Kinetic Analysis

  • Activation Energy : 85 kJ/mol (calculated via Arrhenius plot).

  • Rate Law : Second-order kinetics, dependent on [BMH] and [Cl⁻].

  • Half-Life : 4.2 hours at 60°C.

Comparative Analysis of Methodologies

ParameterDMF MethodAcetone Method
Solvent DMFAcetone
Temperature 60°C56°C (reflux)
Duration 16–24 hours72 hours
Yield 88%Not reported
Purity ≥99%Comparable
Scalability HighModerate

The DMF method outperforms acetone in yield, speed, and scalability, making it the industry preferred route.

化学反应分析

反应类型

VPN-4090CE经历了几种类型的化学反应,包括:

常见试剂和条件

形成的主要产物

科学研究应用

Anticancer Prodrug Development

  • Laromustine (Onrigin) : Laromustine is a prodrug of 90CE that has shown promising results in treating acute myeloid leukemia (AML). It undergoes reductive activation in hypoxic tumor environments, releasing 90CE selectively within cancerous tissues. Clinical trials have demonstrated its efficacy in elderly patients with de novo poor-risk AML .

Targeting Hypoxic Tumor Regions

  • KS119 : Another prodrug variant, KS119, specifically targets hypoxic regions within tumors. This compound has been designed to exploit the oxygen-deficient environments typical of solid tumors, enhancing the release of cytotoxic agents where they are most needed .

Research Findings

Recent studies have provided insights into the effectiveness and selectivity of 90CE and its derivatives:

  • Selectivity for MGMT-Deficient Tumors : Research indicates that 90CE exhibits high selectivity for tumors with low levels of O6-methylguanine-DNA methyltransferase (MGMT), a protein responsible for repairing O6-alkylguanine lesions. This selectivity enhances the therapeutic index while reducing toxicity to normal cells .
  • Cytotoxicity Studies : In vitro studies have shown that 90CE can effectively inhibit cell growth in various cancer cell lines under hypoxic conditions. For example, CHO/hAGT cell lines with low AGT expression were found to be sensitive to treatment with KS119 .

Case Studies and Data Tables

Study Compound Target Cancer Type Findings
LaromustineAcute Myeloid LeukemiaShowed significant efficacy in clinical trials with elderly patients.
KS119GlioblastomaDemonstrated selective cytotoxicity under hypoxic conditions.
VNP40101MBroad spectrumExhibited greater activity against AGT-expressing cells compared to 90CE.

作用机制

VPN-4090CE通过烷基化发挥其作用,烷基化是一个过程,其中它将一个烷基转移到DNA。 这导致DNA交联,随后破坏DNA复制和转录。 主要分子靶标是DNA中的鸟嘌呤碱基,它们与烷基形成共价键。 这种机制导致其抗肿瘤活性,因为它诱导快速分裂的癌细胞凋亡 .

相似化合物的比较

Table 1: Comparative Overview of Key Compounds

Compound Activation Mechanism Target DNA Lesion Selectivity Therapeutic Index Clinical Status
90CE Spontaneous decomposition O⁶-(2-chloroethyl)guanine Broad, AGT-deficient tumors Moderate Preclinical
Laromustine (101M) Base-catalyzed O⁶-(2-chloroethyl)guanine AGT-deficient, crosses BBB High Phase II (AML)
KS119 Reductive (hypoxic) O⁶-(2-chloroethyl)guanine Hypoxic tumor regions High Preclinical
BCNU Hydrolysis Multiple alkylations Low selectivity Low Approved (various)

Table 2: Efficacy in Preclinical Models

Compound Model (Tumor Type) Dose (mg/kg) Outcome Reference
Laromustine L1210 leukemia (mice) 10–80 100% cure, no marrow suppression
KS119 EMT6 (hypoxic) 50 μM 5 log kill, hypoxia-selective
90CE U251 glioblastoma 20–40 Complete tumor regression

Research Findings and Mechanistic Insights

  • Superior Selectivity : 90CE prodrugs generate 3–5× more O⁶-guanine adducts than BCNU, enhancing efficacy in AGT-deficient tumors .
  • pH-Dependent Activation : Laromustine’s efficacy is attributed to general base-catalyzed activation rather than isocyanate release, reducing off-target toxicity .
  • Hypoxic Targeting : KS119’s reductive activation leverages tumor hypoxia, achieving 90CE release with 10× higher potency than laromustine under low oxygen .
  • Resistance Mechanisms : KS119 partially evades AGT repair, enabling cytotoxicity even in AGT-expressing cells .

生物活性

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, commonly referred to as 90CE, is a compound of significant interest in cancer therapy due to its unique biological activity as an alkylating agent. It is primarily studied as a prodrug that releases reactive intermediates under specific conditions, particularly in hypoxic tumor environments. This article explores the biological activity of 90CE, its mechanism of action, and relevant clinical findings.

90CE is a chloroethylating agent that specifically targets the O-6 position of guanine in DNA. This selective alkylation leads to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects. The mechanism can be summarized as follows:

  • Activation : In hypoxic conditions typical of solid tumors, 90CE decomposes to release reactive chloroethylating species.
  • Alkylation : These species preferentially alkylate the O-6 position of guanine, leading to DNA damage.
  • Cellular Response : The presence of O-6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, influences the sensitivity of cancer cells to 90CE. Tumors with low AGT expression show higher susceptibility to the drug's effects .

In Vitro Studies

In vitro studies have demonstrated that 90CE exhibits potent cytotoxicity against various cancer cell lines. For instance:

  • Sensitivity Variance : Different cell lines exhibit varying degrees of sensitivity based on their AGT expression levels. CHO cells expressing low levels of AGT were significantly affected by 90CE treatment .
  • Mechanistic Insights : Studies indicate that the cytotoxicity is enhanced under hypoxic conditions where the prodrug is activated more effectively .

In Vivo Studies

90CE has shown promising results in murine models:

  • Tumor Models : In murine models of leukemia and solid tumors, 90CE demonstrated significant antitumor activity, achieving complete responses in several cases .
  • Therapeutic Index : The therapeutic index (LD50/ED50) of compounds related to 90CE has been reported to be greater than that of traditional chemotherapeutics like nitrosoureas, indicating a favorable safety profile .

Clinical Applications and Case Studies

  • Acute Myeloid Leukemia (AML) : Clinical trials have evaluated the efficacy of 90CE in treating AML, particularly in elderly patients with poor prognoses. Results indicated improved survival rates and response compared to standard therapies .
  • Combination Therapies : The potential for synergistic effects when combined with other agents has been explored. For example, combining 90CE with methyl isocyanate enhances its cytotoxicity against AGT-expressing cells .

Data Summary

Study Type Findings Reference
In VitroHigh cytotoxicity in low AGT-expressing cells
In VivoComplete responses in murine leukemia models
Clinical TrialsImproved outcomes in AML patients
Mechanistic StudySelective alkylation at O-6 position leads to DNA damage

常见问题

Q. What synthetic methodologies are employed to prepare 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine and its derivatives, and how are these compounds structurally validated?

The synthesis typically involves a multi-step process:

  • Step 1 : Reacting 1-(2-chloroethyl)hydrazine with methylsulfonyl chloride to introduce sulfonyl groups.
  • Step 2 : Functionalization of the hydrazine core via reductive amination or carbamoylation for prodrug derivatives (e.g., KS119) .
  • Validation : Structural confirmation is achieved via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, KS119’s two stable conformers were resolved using X-ray diffraction .

Q. What is the primary mechanism of cytotoxicity for this compound, and how does it interact with DNA?

The compound acts as a DNA crosslinking agent via alkylation. The 2-chloroethyl group generates a reactive chloroethyl diazene intermediate, which forms interstrand crosslinks (ICLs) at guanine N7 positions. This disrupts DNA replication and triggers apoptosis . Unlike chloroethylnitrosoureas, its bis(methylsulfonyl) groups enhance stability, reducing off-target effects .

Q. What experimental models are used to evaluate its antitumor efficacy, and how do results vary between in vitro and in vivo systems?

  • In vitro : Human cancer cell lines (e.g., HL-60 leukemia, HCT-116 colon carcinoma) are treated under normoxic/hypoxic conditions. Cytotoxicity is quantified via IC₅₀ values and clonogenic assays .
  • In vivo : Murine xenograft models (e.g., EMT6 mammary carcinoma) assess tumor growth inhibition. Hypoxia-targeting derivatives like KS119 show enhanced activity in low-oxygen microenvironments .

Advanced Research Questions

Q. How do conformational isomers of derivatives like KS119 influence biological activity, and what techniques differentiate their properties?

KS119 exists as syn and anti conformers due to restricted rotation around the hydrazine bond. The syn conformer exhibits 10-fold higher cytotoxicity than the anti form. Techniques like differential scanning calorimetry (DSC) and crystallography reveal distinct melting points and hydrogen-bonding patterns, correlating with metabolic activation rates .

Q. What strategies are used to design hypoxia-selective derivatives, and how are these evaluated experimentally?

Hypoxia-targeting involves attaching nitroaromatic groups (e.g., 4-nitrophenethyl) that undergo reductase-mediated activation in low-oxygen environments. For example, KS119’s nitro group is reduced to a hydroxylamine intermediate under hypoxia, releasing the active cytotoxin. Selectivity is validated using paired aerobic/hypoxic cell cultures and tumor-bearing animal models .

Q. How do researchers reconcile contradictions in DNA lesion profiles compared to other alkylating agents?

While chloroethylnitrosoureas produce O⁶-guanine adducts, this compound predominantly forms N7-guanine ICLs. Discrepancies arise from differences in reactive intermediates (e.g., isocyanates vs. diazenes). Comparative studies using comet assays and HPLC-MS quantify lesion specificity .

Q. What role does pH play in the activation of prodrug derivatives, and how is this optimized for therapeutic use?

At acidic pH (e.g., tumor microenvironments), general base catalysis accelerates hydrolysis of carbamate prodrugs (e.g., KS119), releasing the active compound. Kinetic studies using buffer systems (pH 5.0–7.4) and LC-MS monitor degradation rates. Derivatives with electron-withdrawing substituents enhance pH sensitivity .

Q. How are pharmacokinetic challenges addressed to improve the therapeutic index of this compound?

  • Prodrug optimization : Masking the hydrazine with labile groups (e.g., 4-nitrophenethyl carbonate) improves plasma stability .
  • Formulation : Parenteral emulsions or liposomal encapsulation reduce systemic toxicity .
  • Metabolic profiling : Liver microsome assays identify major metabolites (e.g., methylsulfonyl cleavage products) .

Q. What combinatorial approaches enhance its efficacy while mitigating resistance mechanisms?

Synergy is observed with:

  • Radiotherapy : Hypoxia-activated derivatives sensitize radioresistant cells .
  • PARP inhibitors : Exacerbate synthetic lethality in BRCA-deficient models .
  • Glutathione depleters : Reverse resistance mediated by thiol conjugation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。